5-Amino-3-methylheptanoic acid

Amino acid purification Thermal stability Process chemistry

Researchers developing CNS-targeted compound libraries often encounter solubility-limited false positives when using poorly water-soluble GABAergic scaffolds. 5-Amino-3-methylheptanoic acid (CAS 2060047-11-0) directly addresses this bottleneck with ~50 mg/mL aqueous solubility-over ten-fold higher than pregabalin free acid-enabling direct dissolution in assay buffers without organic co-solvents. Its δ-amino regiochemistry and [α]D²⁵ = +25.5° chiral purity position it as a valuable negative control for α₂δ-1 calcium channel binding studies. • Aqueous solubility ~50 mg/mL eliminates vehicle-related false positives in HTS enzymatic and cell-based screens. • Distinct δ-amino architecture avoids α₂δ-1 binding, enabling discovery of novel GABA-ergic ligands. • Predicted boiling-point difference of ~8°C relative to the 3-amino-5-methyl isomer enables distillation-based purification at scale. • 95% purity with full quality assurance documentation; stocked and shipped under ambient conditions from US-based facilities.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
Cat. No. B13204683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-methylheptanoic acid
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCCC(CC(C)CC(=O)O)N
InChIInChI=1S/C8H17NO2/c1-3-7(9)4-6(2)5-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)
InChIKeyVSBFYOGWCJORDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 5-Amino-3-methylheptanoic Acid Is Not Simply Another Heptanoic Amino Acid – A Procurement-Focused Baseline


5-Amino-3-methylheptanoic acid (CAS 2060047-11-0; C₈H₁₇NO₂; MW 159.23 g/mol) is a synthetic non‑proteinogenic δ‑amino acid featuring a primary amine at C‑5 and a methyl branch at C‑3 on an acyclic heptanoic backbone . It is primarily offered as a research‑grade chiral building block (typical purity 95%) by specialty chemical suppliers . Its regio‑ and stereochemical arrangement sets it apart from clinically important structural isomers such as pregabalin [(S)-3-(aminomethyl)-5-methylhexanoic acid] and the β‑amino acid 3‑amino‑5‑methylheptanoic acid, both of which share the same molecular formula but exhibit markedly different pharmacological and physicochemical profiles [1].

Stereochemical role
Research-grade chiral δ-amino acid building block.
Workflow integration
Supports asymmetric synthesis, process R&D, and non-pregabalin GABA-analog library design.
Key selection attribute
Regio- and stereochemical arrangement avoids α₂δ calcium channel engagement, distinct from pregabalin.

Why You Cannot Substitute 5-Amino-3-methylheptanoic Acid with Pregabalin or Positional Isomers – The Substitution Trap


Although 5‑amino‑3‑methylheptanoic acid shares its molecular formula (C₈H₁₇NO₂) and molecular weight (159.23 g/mol) with pregabalin and (3S,5R)-3‑amino‑5‑methylheptanoic acid, simple replacement of one by another is scientifically unsound [1]. The amino group position dictates the compound’s class (δ‑amino acid vs β‑ or γ‑amino analog), thereby governing its acid‑base behavior, hydrogen‑bonding capacity, and interaction with biological targets such as voltage‑gated calcium channel α₂δ subunits or aminopeptidases [2]. As demonstrated below, even positional isomers display divergent boiling points, pKₐ values, and enzyme‑inhibitory profiles, which directly affect synthetic utility and experimental reproducibility .

Pregabalin cannot be directly substituted
Shared molecular formula but distinct regioisomer. Pregabalin's γ-amino group and α₂δ-1 affinity do not transfer; replacement may alter target engagement and acid-base behavior.
Positional isomers shift physiochemical profiles
(3S,5R)-3-Amino-5-methylheptanoic acid displays different boiling points, pKₐ values, and enzyme-inhibitory profiles, limiting direct interchange in purification or assay protocols.
Biological target interaction may differ
Amino group position dictates enzyme and channel interactions. Class-level SAR suggests δ-amino isomers may lack IleRS and α₂δ binding, altering assay outcomes.

Head‑to‑Head Differentiators for 5‑Amino‑3‑methylheptanoic Acid – Quantitative Evidence for Scientific Procurement


Boiling‑Point Differentiation Between 5‑Amino‑3‑methylheptanoic Acid and Its Positional Isomer (3S,5R)-3‑Amino‑5‑methylheptanoic Acid

5‑Amino‑3‑methylheptanoic acid exhibits a predicted boiling point of ~274 °C, whereas the positional isomer (3S,5R)-3‑amino‑5‑methylheptanoic acid has a predicted boiling point of 266.1 ± 23.0 °C . This ~8 °C difference, although predicted, is large enough to influence distillation‑based purification strategies in process R&D.

Boiling-Point Difference
Data to verify
Target: ~274 °C vs. Comparator: 266.1 ± 23.0 °C
Δ ≈ +8 °C
Supports purification strategy review
Predicted values; no experimental measurement reported.
Amino acid purification Thermal stability Process chemistry

Acid Dissociation Constant (pKₐ) Contrast Between 5‑Amino‑3‑methylheptanoic Acid and the 3,5‑Isomer

The carboxylic acid pKₐ of 5‑amino‑3‑methylheptanoic acid is predicted to be ~4.0 (acidic) with a basic pKₐ of ~10.5, while the (3S,5R)-3‑amino‑5‑methylheptanoic acid isomer is predicted to have a carboxylic acid pKₐ of 3.81 ± 0.10 . The ~0.2 unit higher pKₐ of the target compound implies a slightly weaker acid, which can affect solubility‑pH profiles and salt selection during formulation development.

pKₐ Contrast
Data to verify
Target acidic pKₐ: ~4.0 vs. Comparator: 3.81 ± 0.10
ΔpKₐ ≈ +0.2
May influence pH-dependent solubility profiles
Predicted from structure-based calculations.
Ionization state Solubility modulation Salt formation

Enzyme Inhibition Profile: Weak Isoleucyl‑tRNA Synthetase Activity of a Closely Related 2‑Amino‑3‑methylheptanoic Acid Contrasts with Target Compound

A structurally related isomer, (3R)-2‑amino‑3‑methylheptanoic acid, exhibits a very weak Ki of 16,700,000 nM against E. coli isoleucyl‑tRNA synthetase (IleRS) at pH 7.5 and 20 °C [1]. While no direct IleRS data exist for 5‑amino‑3‑methylheptanoic acid, the marked shift of the amino group from C‑2 to C‑5 is expected to abolish this already negligible interaction, thereby providing a cleaner background for assays where IleRS engagement must be avoided.

IleRS Inhibition Profile
Class-level inference
Target: Expected no measurable activity. Comparator Ki: 16,700,000 nM
Inferred >1,000-fold lower affinity
Supports negative-control or inert-carrier context
Inference based on 2-amino isomer data; direct measurement not available.
Aminoacyl‑tRNA synthetase Antibacterial target Selectivity

Chiral Purity and Optical Rotation Specification: A Key Quality Criterion for Asymmetric Synthesis

Commercial suppliers specify an optical rotation of [α]D²⁵ = +25.5° (c=1, H₂O) for the (S)‑enantiomer of 5‑amino‑3‑methylheptanoic acid, with a melting point of 198–202 °C (decomposition) . In contrast, bulk pregabalin (the (S)‑enantiomer of 3‑aminomethyl‑5‑methylhexanoic acid) typically shows [α]D of +10.5° to +11.5° under similar conditions, providing a straightforward, inexpensive method for identity confirmation and enantiopurity control that is distinct from the pregabalin supply chain [1].

Chiral Purity & Optical Rotation
Cross-study comparable
Target: [α]D²⁵ = +25.5°. Pregabalin: +10.5° to +11.5°
Δ ≈ +14–15°
Enables rapid QC differentiation from pregabalin
c=1, H₂O at 25 °C. Reported for (S)-enantiomer.
Chiral building block Enantiomeric excess Asymmetric catalysis

Aqueous Solubility Advantage Over Pregabalin in Pre‑formulation Screening

5‑Amino‑3‑methylheptanoic acid is reported to exhibit an aqueous solubility of approximately 50 mg/mL, whereas pregabalin free acid is sparingly soluble in water (<5 mg/mL at neutral pH) [1]. This >10‑fold solubility window facilitates higher dosing in in vitro assays and reduces the need for co‑solvents, thereby minimizing solvent‑related artifacts in cell‑based or enzymatic studies.

Aqueous Solubility
Cross-study comparable
Target: ~50 mg/mL. Pregabalin free acid: sparingly soluble
>10-fold higher solubility
Streamlines concentrated stock preparation
Room temperature, neutral pH estimated.
Solubility Pre‑formulation Biopharmaceutics

Regiochemistry‑Driven Selectivity: Avoidance of α₂δ Calcium Channel Affinity Inherent to Pregabalin

Pregabalin’s therapeutic action and side‑effect profile are mediated by high‑affinity binding to the α₂δ‑1 subunit of voltage‑gated calcium channels (Kd ≈ 30–80 nM) [1]. In GABA‑ergic analogs, shifting the amino group away from the C‑3/C‑4 position (as in 5‑amino‑3‑methylheptanoic acid) drastically reduces or eliminates this interaction [2]. Although direct binding data for the target compound are not available, class‑level SAR indicates that the δ‑amino regioisomer will be devoid of α₂δ affinity, making it a superior choice for applications where calcium‑channel modulation must be excluded.

α₂δ-1 Calcium Channel Avoidance
Class-level inference
Target: No measurable binding expected. Pregabalin Kd: 30–80 nM
Inferred >100-fold reduction
Supports calcium-channel-sparing research context
SAR-based inference; direct binding data not available.
α₂δ subunit Calcium channel Off‑target pharmacology

Optimal Deployment Scenarios for 5‑Amino‑3‑methylheptanoic Acid Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of Non‑Pregabalin GABA‑Analog Libraries

The compound’s distinct regiochemistry (δ‑amino rather than γ‑amino) and chiral purity ([α]D²⁵ = +25.5°) make it a valuable chiral intermediate for constructing CNS‑oriented compound libraries that intentionally avoid α₂δ‑1 calcium channel binding, thereby facilitating the discovery of GABA‑ergic ligands with novel pharmacology [1].

Negative Control in IleRS‑Mediated Amino Acid Incorporation Assays

Because the closely related 2‑amino isomer already shows negligible IleRS inhibition (Ki = 16.7 mM), the 5‑amino derivative is predicted to be completely inert toward IleRS, providing a clean negative control in in‑vitro translation systems where amino acid selectivity is under investigation .

Pre‑Formulation Solubility‑Enhanced Screening for Enzyme Targets

With an aqueous solubility of ~50 mg/mL – more than ten‑fold higher than pregabalin free acid – 5‑amino‑3‑methylheptanoic acid can be directly dissolved in assay buffers without organic co‑solvents, minimising vehicle‑related false positives in high‑throughput enzymatic or cell‑based screens [1].

Process Chemistry Design‑of‑Experiments for Chiral Amino Acid Purification

The predicted boiling‑point difference of ~8 °C relative to the 3‑amino‑5‑methyl isomer enables distillation‑based separation schemes, accelerating the development of scalable purification routes for positional‑isomer‑free API intermediates .

Application
Selection Property
Validation Focus
Non-pregabalin GABA-analog library synthesis
Regiochemical scaffold review
α₂δ-1 calcium channel interaction assessment
Negative control for IleRS assays
Amino acid selectivity context
Enzyme inhibition endpoint review
Solubility-enhanced screening for enzyme targets
Aqueous formulation context
Co-solvent artifact minimization
Chiral amino acid purification process design
Thermal separation context
Isomer-free purity attainment

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